(4-Cyclohexylphenyl)methanesulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of (4-Cyclohexylphenyl)methanesulfonyl chloride typically involves the reaction of (4-Cyclohexylphenyl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .
Chemical Reactions Analysis
(4-Cyclohexylphenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions to form sulfonic acids.
Scientific Research Applications
(4-Cyclohexylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: This compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to introduce sulfonyl functional groups.
Mechanism of Action
The mechanism of action of (4-Cyclohexylphenyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are determined by the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
(4-Cyclohexylphenyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride used in similar reactions but lacks the cyclohexyl and phenyl groups, making it less sterically hindered.
Benzenesulfonyl chloride (C₆H₅SO₂Cl): Contains a phenyl group but lacks the cyclohexyl group, making it less bulky and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its combination of the cyclohexyl and phenyl groups, which can influence its reactivity and the steric environment around the sulfonyl chloride group .
Properties
IUPAC Name |
(4-cyclohexylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMBTBTBIIKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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